Ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a purine derivative that exhibits interesting pharmacological properties. As a compound derived from purine, it is classified under nucleobase analogs, which are often studied for their potential therapeutic applications, particularly in the fields of oncology and virology.
This compound is listed under the Chemical Abstracts Service with the number 1105197-81-6. It is categorized as a purine derivative due to its structural similarities to naturally occurring purines, which are essential components of nucleic acids. The molecular formula of ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is , and it has a molecular weight of 251.24 g/mol .
The synthesis of ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate can be achieved through several synthetic routes typically involving the modification of existing purine structures. One common method involves the reaction of a suitable purine precursor with ethyl acetate in the presence of appropriate catalysts or reagents to facilitate the formation of the ester linkage.
Recent literature suggests that the synthesis may involve multiple steps including:
The structure of ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate features a purine ring system with two carbonyl groups at positions 2 and 6, contributing to its dioxo character. The ethyl acetate group is attached at position 2, which is crucial for its biological activity.
Key structural attributes include:
Ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate can undergo various chemical reactions typical for purine derivatives:
The mechanism of action for ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate primarily involves its interaction with biological targets such as enzymes or receptors involved in nucleic acid metabolism or signaling pathways.
In particular:
While specific physical properties such as melting point and boiling point are often not disclosed in preliminary data sets, typical analyses would include:
Further characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would provide insights into its purity and structural integrity .
Ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate has potential applications in various fields:
The exploration of this compound's biological activities continues to be an area of active research within medicinal chemistry .
Ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate serves as a pivotal synthetic intermediate for pharmacologically active purine derivatives. Its synthesis typically follows a two-step sequence beginning with N-alkylation of 3-methylxanthine (3-methyl-1H-purine-2,6(3H,7H)-dione) using ethyl chloroacetate under basic conditions. The initial step involves dissolving 3-methylxanthine in anhydrous dimethylformamide with potassium carbonate as base, followed by dropwise addition of ethyl chloroacetate at 0-5°C. After warming to ambient temperature, the mixture is stirred for 12-16 hours to yield the N-7 alkylated intermediate [2] [3].
The second stage requires purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3 v/v), achieving isolated yields of 65-78%. Critical process variables include:
Table 1: Characterization Data for Ethyl 2-(3-Methyl-2,6-Dioxo-2,3-Dihydro-1H-Purin-7(6H)-Yl)Acetate
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₀H₁₂N₄O₄ | High-Resolution Mass Spectrometry |
CAS Registry Number | 102838-43-7 | Chemical Abstracts |
Melting Point | 198-202°C (decomposition) | Differential Scanning Calorimetry |
NMR (δ ppm, DMSO-d6) | 1.21 (t, 3H), 3.42 (s, 3H), 4.15 (q, 2H), 4.95 (s, 2H), 8.31 (s, 1H) | Nuclear Magnetic Resonance (300 MHz) |
Purity Threshold | ≥95% | Ultra Performance Liquid Chromatography-Mass Spectrometry |
Catalysis significantly enhances efficiency in both esterification and N-alkylation steps. For ester activation, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride facilitates coupling between carboxylic acid-functionalized xanthines and ethanol, though direct alkylation remains industrially preferred [1] [2]. Transition metal catalysts notably improve regioselectivity:
Table 2: Catalytic Systems for Ethyl 2-(3-Methyl-2,6-Dioxo-2,3-Dihydro-1H-Purin-7(6H)-Yl)Acetate Synthesis
Catalytic System | Temperature (°C) | Time (h) | Yield (%) | N-7/N-9 Selectivity |
---|---|---|---|---|
None (K₂CO₃/Dimethylformamide) | 25 | 16 | 68 | 8:1 |
Tetrabutylammonium bromide | 80 | 8 | 70 | 8:1 |
ZnCl₂/K₂CO₃/Dimethylformamide | 60 | 6 | 83 | >20:1 |
Microwave/K₂CO₃/Dimethylformamide | 100 | 0.75 | 72 | 8:1 |
Yield optimization requires precise ethyl chloroacetate stoichiometry – excess reagent promotes diester formation, while insufficiency leaves unreacted xanthine. Quenching with ice water precipitates product, with yields substantially improving when pH is maintained at 4-5 during isolation [2] [5].
The ethylene spacer (-CH₂-) in ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate critically determines its utility in synthesizing bivalent ligands. This two-atom chain permits:
Spacer elongation studies reveal chain length directly modulates biological activity. In adenosine receptor ligands, extending to butyrate spacers (-CH₂CH₂CH₂-) increases A₂ₐ receptor binding affinity 3-fold compared to acetate derivatives. However, ethyl acetate derivatives remain preferred for further functionalization due to superior crystallinity and handling properties. Computational modeling indicates the ethylene spacer maintains a 4-6Å distance between purine core and conjugated molecules, optimal for bivalent ligand-receptor interactions [1].
Hydrazide conjugation exemplifies spacer reactivity: refluxing the ethyl ester with hydrazine hydrate in ethanol produces 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide in 90% yield. This intermediate readily condenses with aldehydes/ketones to yield arylidenehydrazide derivatives exhibiting enhanced analgesic activity – demonstrating the spacer's role as a synthetic linchpin [3] [4].
Alkoxy group modification at purine C-8 significantly alters electronic properties and bioactivity. Ethyl 2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate serves as precursor for 8-alkoxy derivatives via two homologation routes:
Nucleophilic Displacement8-Bromopurine intermediates undergo methanolysis/ethanolysis using corresponding sodium alkoxides in dimethylformamide at 80°C. Reaction efficiency follows:
Direct Electrophilic SubstitutionUsing lead tetraacetate or tert-butyl hypochlorite generates C-8 electrophiles for alcohol attack. While avoiding bromination steps, this method produces regioisomeric mixtures requiring chromatographic separation (15-20% yield loss). Microwave-assisted nucleophilic displacement (100°C, 30 minutes) now predominates, providing near-quantitative conversion for linear alkoxy groups [10].
Table 3: Alkoxy Homologation Impact on Physicochemical Properties
8-Substituent | Reaction Time (h) | Yield (%) | Log P | Aqueous Solubility (mg/mL) |
---|---|---|---|---|
Bromo | - | - | 1.05 | 0.8 |
Methoxy | 5 | 85 | 0.92 | 1.2 |
Ethoxy | 8 | 78 | 1.18 | 0.9 |
Propoxy | 16 | 65 | 1.65 | 0.5 |
Butoxy | 24 | 52 | 2.03 | 0.3 |
Alkoxy chain length directly correlates with lipophilicity: each methylene unit increases log P by approximately 0.45 units. This profoundly affects biological activity – propoxy derivatives show 3-fold greater blood-brain barrier penetration than methoxy analogs in murine models, making them preferable for central nervous system-targeted conjugates [4] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1